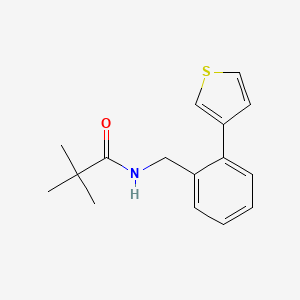

N-(2-(thiophen-3-yl)benzyl)pivalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Metabolic Pathways and Anti-inflammatory Applications

Identification of Metabolites in Human Liver Microsomes : A study on KRO-105714, a compound related to N-(2-(thiophen-3-yl)benzyl)pivalamide, highlighted its metabolic pathways in human liver microsomes. This compound, which has anti-atopic dermatitis activity, undergoes metabolism primarily through CYP3A4-mediated processes, leading to the formation of several metabolites. The research provides insights into the compound's potential therapeutic applications and its metabolic stability, which is crucial for developing anti-inflammatory drugs (Min Song et al., 2014).

Catalytic Reactions and Synthesis

Rh(III)-catalyzed C-H Amination : Another study demonstrated the Rh(III)-catalyzed direct C-H amination of N-pivaloyloxy benzamides, suggesting a method for selective mono- and diamination to produce valuable benzamide or aminoaniline derivatives. This catalytic process, which operates at room temperature, showcases the versatility of pivalamide derivatives in facilitating complex chemical transformations, potentially applicable to the synthesis of pharmaceuticals and organic materials (Christoph Grohmann et al., 2012).

Material Science and Gas Transport

Polymer of Intrinsic Microporosity Incorporating Thioamide Functionality : A novel polymer incorporating thioamide functionality was developed to explore gas transport properties. The study on this polymer, which involves a postmodification process to introduce thioamide groups, revealed changes in the material's BET surface area and solubility, impacting its gas permeability and selectivity. This research underscores the potential of incorporating specific functionalities like thioamide into polymers to tailor their physical and chemical properties for applications in gas separation technologies (Christopher R. Mason et al., 2011).

Directed Lithiation and Chemical Synthesis

Variation in the Site of Lithiation : Exploring the lithiation of N-(2-(2-methylphenyl)ethyl)pivalamide and similar derivatives, a study highlighted the unexpected sites of lithiation and its implications for synthesizing substituted derivatives. The findings from this research provide valuable insights into directed lithiation processes, which are critical for designing synthetic routes to complex organic compounds. This work emphasizes the nuanced understanding required to manipulate lithiation sites for targeted chemical synthesis (Keith Smith et al., 2012).

特性

IUPAC Name |

2,2-dimethyl-N-[(2-thiophen-3-ylphenyl)methyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NOS/c1-16(2,3)15(18)17-10-12-6-4-5-7-14(12)13-8-9-19-11-13/h4-9,11H,10H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKICXVGVYCDLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=CC=CC=C1C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2356083.png)

![2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2356085.png)

![(1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2356088.png)

![N-(furan-2-ylmethyl)-2-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2356092.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chlorobenzoate](/img/structure/B2356094.png)

![3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2356102.png)

![N-(4-acetamidophenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2356104.png)